alpha-MaleiMidopropionyl-oMega-succiniMidyl-24(ethylene glycol)
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Overview
Description
alpha-MaleiMidopropionyl-oMega-succiniMidyl-24(ethylene glycol): is a synthetic compound with a complex structure that includes maleimide and succinimide groups linked by a 24-unit ethylene glycol chain. This compound is known for its reactivity and versatility in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-MaleiMidopropionyl-oMega-succiniMidyl-24(ethylene glycol) typically involves the reaction of maleimide and succinimide derivatives with a polyethylene glycol (PEG) chain. The process includes:
Activation of PEG: The PEG chain is activated using a suitable reagent such as N-hydroxysuccinimide (NHS) to form a PEG-NHS ester.
Coupling Reaction: The activated PEG-NHS ester is then reacted with maleimide and succinimide derivatives under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using NHS or similar reagents.
Controlled Coupling: The activated PEG is then coupled with maleimide and succinimide derivatives in large reactors, ensuring precise control over reaction conditions to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of reactive maleimide and succinimide groups.
Addition Reactions: The maleimide group can participate in Michael addition reactions with nucleophiles.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophiles: Thiols, amines, and alcohols are common nucleophiles used in substitution and addition reactions.
Conditions: Reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, under mild to moderate temperatures.
Major Products:
Substitution Products: Formation of substituted maleimide and succinimide derivatives.
Addition Products: Michael addition products with nucleophiles.
Scientific Research Applications
Chemistry:
Crosslinking Agents: Used as a crosslinking agent in polymer chemistry to create hydrogels and other polymeric materials.
Bioconjugation: Employed in the conjugation of biomolecules such as proteins and peptides for various biochemical assays.
Biology:
Protein Labeling: Utilized in the labeling of proteins for imaging and tracking studies.
Drug Delivery: Incorporated into drug delivery systems to enhance the stability and solubility of therapeutic agents.
Medicine:
Diagnostic Tools: Used in the development of diagnostic tools and assays for detecting specific biomolecules.
Therapeutics: Investigated for its potential in targeted drug delivery and controlled release formulations.
Industry:
Material Science: Applied in the development of advanced materials with specific properties such as biocompatibility and controlled degradation.
Mechanism of Action
The mechanism of action of alpha-MaleiMidopropionyl-oMega-succiniMidyl-24(ethylene glycol) involves its ability to form covalent bonds with nucleophiles. The maleimide group reacts with thiol groups in proteins and other biomolecules, forming stable thioether bonds. This reactivity is exploited in various applications, including bioconjugation and crosslinking.
Comparison with Similar Compounds
- alpha-MaleiMidopropionyl-oMega-succiniMidyl-8(ethylene glycol)
- alpha-MaleiMidopropionyl-oMega-succiniMidyl-6(ethylene glycol)
Comparison:
- Chain Length: The primary difference lies in the length of the ethylene glycol chain. The 24-unit chain in alpha-MaleiMidopropionyl-oMega-succiniMidyl-24(ethylene glycol) provides greater flexibility and spacing compared to the shorter chains in similar compounds.
- Reactivity: The longer chain may influence the reactivity and solubility of the compound, making it more suitable for specific applications such as drug delivery and bioconjugation.
Conclusion
alpha-MaleiMidopropionyl-oMega-succiniMidyl-24(ethylene glycol) is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.
Properties
CAS No. |
1234177-83-3 |
---|---|
Molecular Formula |
C14H21N3O |
Molecular Weight |
0 |
Origin of Product |
United States |
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